molecular formula C15H24O2 B078966 2-Methyl-2-[2-(2,6,6-trimethylcyclohexen-1-yl)ethenyl]-1,3-dioxolane CAS No. 14398-32-4

2-Methyl-2-[2-(2,6,6-trimethylcyclohexen-1-yl)ethenyl]-1,3-dioxolane

Cat. No. B078966
CAS RN: 14398-32-4
M. Wt: 236.35 g/mol
InChI Key: DTBQZKSNLYLNEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-2-[2-(2,6,6-trimethylcyclohexen-1-yl)ethenyl]-1,3-dioxolane, also known as Carophyllene oxide, is a natural bicyclic sesquiterpene oxide that is found in various plant species. This compound has gained significant attention in recent years due to its potential applications in scientific research, particularly in the fields of pharmacology and medicine.

Scientific Research Applications

2-Methyl-2-[2-(2,6,6-trimethylcyclohexen-1-yl)ethenyl]-1,3-dioxolane oxide has been shown to have various scientific research applications, particularly in the fields of pharmacology and medicine. It has been found to have anti-inflammatory, antioxidant, antimicrobial, and anticancer properties. It has also been shown to have neuroprotective effects and can be used in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Mechanism of Action

The mechanism of action of 2-Methyl-2-[2-(2,6,6-trimethylcyclohexen-1-yl)ethenyl]-1,3-dioxolane oxide is not fully understood. However, it is believed that it exerts its pharmacological effects by interacting with various cellular targets such as ion channels, receptors, and enzymes. It has been shown to activate the cannabinoid receptor type 2 (CB2), which is involved in the regulation of immune function and inflammation. It also inhibits the activity of various enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
2-Methyl-2-[2-(2,6,6-trimethylcyclohexen-1-yl)ethenyl]-1,3-dioxolane oxide has been shown to have various biochemical and physiological effects. It has been found to reduce the production of inflammatory mediators such as prostaglandins and leukotrienes. It also inhibits the activation of various transcription factors such as nuclear factor-kappa B (NF-κB), which are involved in the regulation of immune function and inflammation. 2-Methyl-2-[2-(2,6,6-trimethylcyclohexen-1-yl)ethenyl]-1,3-dioxolane oxide has also been shown to have antioxidant effects and can protect cells from oxidative damage.

Advantages and Limitations for Lab Experiments

2-Methyl-2-[2-(2,6,6-trimethylcyclohexen-1-yl)ethenyl]-1,3-dioxolane oxide has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high purity. It also has low toxicity and can be used in various in vitro and in vivo assays. However, there are also some limitations to its use in lab experiments. It has limited solubility in aqueous solutions, which can make it difficult to use in some assays. It also has a short half-life, which can limit its effectiveness in some experiments.

Future Directions

There are several future directions for the scientific research of 2-Methyl-2-[2-(2,6,6-trimethylcyclohexen-1-yl)ethenyl]-1,3-dioxolane oxide. One direction is to further investigate its potential applications in the treatment of neurodegenerative diseases. Another direction is to explore its potential as an anti-inflammatory and antioxidant agent in the treatment of various inflammatory diseases such as arthritis and asthma. Additionally, more research is needed to fully understand its mechanism of action and to identify its cellular targets. Finally, more studies are needed to investigate the safety and efficacy of 2-Methyl-2-[2-(2,6,6-trimethylcyclohexen-1-yl)ethenyl]-1,3-dioxolane oxide in humans.

Synthesis Methods

2-Methyl-2-[2-(2,6,6-trimethylcyclohexen-1-yl)ethenyl]-1,3-dioxolane oxide can be synthesized from β-carophyllene, which is a natural sesquiterpene found in many plant species. The synthesis process involves the oxidation of β-carophyllene using various oxidizing agents such as m-chloroperbenzoic acid, hydrogen peroxide, or ozone. The reaction yields 2-Methyl-2-[2-(2,6,6-trimethylcyclohexen-1-yl)ethenyl]-1,3-dioxolane oxide as the major product. The purity of the product can be improved by using column chromatography.

properties

CAS RN

14398-32-4

Product Name

2-Methyl-2-[2-(2,6,6-trimethylcyclohexen-1-yl)ethenyl]-1,3-dioxolane

Molecular Formula

C15H24O2

Molecular Weight

236.35 g/mol

IUPAC Name

2-methyl-2-[2-(2,6,6-trimethylcyclohexen-1-yl)ethenyl]-1,3-dioxolane

InChI

InChI=1S/C15H24O2/c1-12-6-5-8-14(2,3)13(12)7-9-15(4)16-10-11-17-15/h7,9H,5-6,8,10-11H2,1-4H3

InChI Key

DTBQZKSNLYLNEY-UHFFFAOYSA-N

SMILES

CC1=C(C(CCC1)(C)C)C=CC2(OCCO2)C

Canonical SMILES

CC1=C(C(CCC1)(C)C)C=CC2(OCCO2)C

synonyms

2-Methyl-2-[(E)-2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethenyl]-1,3-diox olane

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.